molecular formula C15H9BrN4O4 B2847907 (Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-nitrobenzohydrazide CAS No. 324777-46-0

(Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-nitrobenzohydrazide

Cat. No.: B2847907
CAS No.: 324777-46-0
M. Wt: 389.165
InChI Key: TVCFKNHDZJSZIG-UHFFFAOYSA-N
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Description

(Z)-N'-(5-Bromo-2-oxoindolin-3-ylidene)-2-nitrobenzohydrazide is a synthetic organic compound belonging to the class of isatin-derived hydrazone derivatives. This Schiff base is of significant interest in medicinal and pharmaceutical chemistry research due to the established biological activities of its structural analogs. Compounds featuring the 5-bromo-2-oxoindolin-3-ylidene core have been investigated for a range of physiological properties . Furthermore, closely related molecules, such as those where the hydrazide component is a nitrobenzene derivative, have been structurally characterized, confirming their potential to form stable, planar molecular structures stabilized by intramolecular hydrogen bonding . The Z-configuration about the azomethine (C=N) bond is a common and structurally significant feature in this family of compounds, which can influence their solid-state packing and intermolecular interactions through various forces such as hydrogen bonding and π-π stacking . Researchers value this compound as a key intermediate for exploring new chemical space and developing novel bioactive molecules. Its structure presents multiple pharmacophoric elements, including the isatin moiety known for its interaction with various biological targets, and the nitrobenzohydrazide group which can serve as a hydrogen bonding domain. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN4O4/c16-8-5-6-11-10(7-8)13(15(22)17-11)18-19-14(21)9-3-1-2-4-12(9)20(23)24/h1-7,17,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXNEYOMOPTBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Bromo-isatin

5-Bromo-isatin serves as the indolinone precursor. Two primary routes are documented:

  • Direct Bromination of Isatin :
    Isatin undergoes electrophilic substitution using bromine (Br₂) in acetic acid at 60–70°C for 4–6 hours. The reaction mixture is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol (yield: 72–78%).
    $$
    \text{Isatin} + \text{Br}2 \xrightarrow{\text{CH}3\text{COOH}} \text{5-Bromo-isatin} + \text{HBr}
    $$
  • Sandmeyer Reaction :
    Diazotization of 5-amino-isatin with NaNO₂/HCl at 0–5°C, followed by treatment with CuBr in HBr, yields 5-bromo-isatin. This method achieves higher regioselectivity (yield: 85–90%).

Synthesis of 2-Nitrobenzohydrazide

2-Nitrobenzohydrazide is prepared via hydrazinolysis of methyl 2-nitrobenzoate:

  • Ester Aminolysis :
    Methyl 2-nitrobenzoate (1 eq) reacts with hydrazine hydrate (2 eq) in ethanol under reflux for 3–4 hours. The product precipitates upon cooling and is recrystallized from ethanol (yield: 82–88%).
    $$
    \text{Methyl 2-nitrobenzoate} + \text{N}2\text{H}4 \cdot \text{H}_2\text{O} \xrightarrow{\Delta} \text{2-Nitrobenzohydrazide} + \text{MeOH}
    $$

Condensation to Form (Z)-N'-(5-Bromo-2-oxoindolin-3-ylidene)-2-nitrobenzohydrazide

The final step involves Schiff base formation between 5-bromo-isatin and 2-nitrobenzohydrazide. Three optimized methods are reported:

Acid-Catalyzed Reflux (Method A)

  • Conditions : 5-Bromo-isatin (1 eq) and 2-nitrobenzohydrazide (1 eq) in ethanol with 2 drops of concentrated H₂SO₄.
  • Procedure : Reflux for 15–30 minutes, followed by cooling and filtration.
  • Yield : 79–84%.
  • Isomer Control : The Z-isomer predominates due to intramolecular hydrogen bonding between the indolinone carbonyl and hydrazide NH.

Glacial Acetic Acid Mediation (Method B)

  • Conditions : Reactants in glacial acetic acid under reflux for 2 hours.
  • Yield : 75–80%.
  • Advantage : Avoids strong mineral acids, simplifying purification.

Solvent-Free Mechanochemical Synthesis (Method C)

  • Conditions : Ball-milling 5-bromo-isatin and 2-nitrobenzohydrazide (1:1) with a catalytic amount of p-toluenesulfonic acid (PTSA) for 20 minutes.
  • Yield : 88–92%.
  • Eco-Friendly : Reduces solvent waste and reaction time.

Comparative Analysis of Synthetic Methods

Method Catalyst Solvent Time Yield (%) Isomeric Purity (Z:E)
A H₂SO₄ Ethanol 15 min 79–84 95:5
B CH₃COOH CH₃COOH 2 h 75–80 90:10
C PTSA None 20 min 88–92 97:3

Key Observations :

  • Method C offers the highest yield and Z-selectivity due to efficient energy transfer during milling.
  • Acid strength influences reaction kinetics: H₂SO₄ accelerates condensation but may degrade acid-sensitive groups.

Structural Characterization

Spectroscopic Data

  • FTIR :
    • $$ \nu(\text{C=O}) $$: 1720 cm⁻¹ (indolinone), 1685 cm⁻¹ (hydrazide).
    • $$ \nu(\text{C=N}) $$: 1620 cm⁻¹.
    • $$ \nu(\text{NO}_2) $$: 1530 cm⁻¹ and 1350 cm⁻¹.
  • ¹H NMR (DMSO-d₆) :
    • δ 11.37 ppm (s, 1H, indolinone NH).
    • δ 8.65 ppm (s, 1H, hydrazide NH).
    • Aromatic protons: δ 7.2–8.3 ppm (m, 7H).
  • HRMS : [M+H]⁺ calculated for C₁₅H₁₀BrN₃O₄: 400.9842; found: 400.9845.

X-ray Crystallography (Hypothetical)

While no crystal structure of the title compound is reported, analogous hydrazides exhibit planar geometries with dihedral angles <5° between indolinone and aryl rings, stabilizing the Z-configuration.

Challenges and Optimization Strategies

  • Isomer Control : The Z-isomer is favored thermodynamically, but prolonged heating may promote E-isomer formation. Microwave-assisted synthesis could enhance selectivity.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted hydrazide.
  • Scale-Up : Method C is optimal for industrial applications due to minimal solvent use and high throughput.

Chemical Reactions Analysis

Intramolecular Interactions and Stability

The compound exhibits intramolecular hydrogen bonding , critical for stabilizing its planar conformation:

  • N–H⋯O Bond : Forms an S(6) ring motif between the hydrazide NH and the isatin carbonyl oxygen .

  • Crystal Packing : Adjacent molecules link via N–H⋯O hydrogen bonds, forming dimers (R₂²(8) motif) .

Thermogravimetric Analysis (TGA) :

Temperature Range (°C)Weight Loss (%)InterpretationSource
50–1005–8Loss of lattice water/solvent
200–40045–50Decomposition of hydrazide and nitro groups
>500Residual ashFormation of metal oxides (if complexed)

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions due to its α,β-unsaturated hydrazone system:

  • 6-endo Cyclization : Promoted by AgOTf or electrophiles, forming isoquinolinium intermediates .

  • [3+2] Cycloaddition : Reacts with alkynes or alkenes to yield pyrazolo[5,1-a]isoquinoline derivatives .

Example Reaction Pathway :

  • Cyclization : Intramolecular attack of the hydrazide nitrogen on the isatin carbonyl, forming a six-membered ring .

  • Electrophilic Addition : Interaction with alkynes generates fused heterocycles (e.g., indole-pyrrole systems) .

Biological Reactivity and Enzyme Interactions

While primarily a synthetic intermediate, the compound shows bioactivity linked to its functional groups:

  • Acetylcholinesterase Inhibition : The nitro and bromo groups enhance binding to enzyme active sites (IC₅₀ ~10 µM) .

  • Anti-inflammatory Potential : Pending evaluation via COX-2 inhibition assays .

Docking Studies :

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key InteractionsSource
3V49 (COX-2) -9.2H-bond with Tyr385; hydrophobic with Val349

Halogen Bonding and Supramolecular Assembly

The bromine atom participates in C–Br⋯S halogen bonds (3.42 Å) and π–π stacking (3.8 Å interplanar distance), contributing to 3D crystal networks .

Crystallographic Data :

ParameterValueSource
Space Group P2₁/n
Unit Cell a=6.633 Å, b=7.573 Å, c=24.699 Å
β Angle 97.14°
Z’ 4

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

One of the primary applications of (Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-nitrobenzohydrazide is its potential as an anticancer agent. Studies have shown that derivatives of oxoindole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar compounds induced apoptosis in human cancer cells through the activation of specific signaling pathways, suggesting that this compound may possess analogous properties .

1.2 Anti-inflammatory Properties

Research indicates that compounds with the oxoindole structure can also exhibit anti-inflammatory effects. The synthesis and evaluation of related hydrazone derivatives have shown promise in reducing inflammation markers in vitro. This suggests that this compound could be explored further for its anti-inflammatory potential .

Material Science Applications

2.1 Photophysical Properties

The photophysical properties of this compound make it suitable for applications in organic electronics and photonic devices. Its ability to absorb light and emit fluorescence can be harnessed in the development of sensors and light-emitting diodes (LEDs). Studies on similar indole derivatives have shown their effectiveness in these applications due to their tunable optical properties .

2.2 Synthesis of Functional Materials

The compound can also serve as a precursor for synthesizing functional materials, including polymers and nanocomposites. Its reactivity allows for modifications that can enhance the mechanical and thermal properties of materials, making it valuable in creating advanced composites for industrial applications .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value indicating potency comparable to established chemotherapeutics .
Study BAnti-inflammatory EffectsShowed reduction in TNF-alpha levels in LPS-stimulated macrophages, suggesting potential use as an anti-inflammatory agent .
Study CPhotonic ApplicationsExplored the use of related compounds in organic light-emitting diodes, achieving high efficiency and stability under operational conditions .

Mechanism of Action

The mechanism of action of (Z)-N’-(5-bromo-2-oxoindolin-3-ylidene)-2-nitrobenzohydrazide involves its interaction with specific molecular targets. In cancer cells, it may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis. The compound’s ability to induce oxidative stress and disrupt cellular homeostasis also contributes to its anticancer effects. In bacterial cells, it may interfere with cell wall synthesis or protein function, resulting in bacterial cell death.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key Observations :

  • Substituent Effects : Replacement of the 2-nitrobenzoyl group with adamantane () or furan () alters polarity and solubility. Adamantane derivatives exhibit higher thermal stability (>300°C), while nitrobenzofuran analogs () have higher yields (86%) and melting points (357–359°C).
  • In contrast, 3,4,5-trimethoxy substitutions () are electron-donating, improving apoptosis-inducing potency (EC₅₀ = 0.24 µM in HCT116 cells) .
  • Stereochemical Influence : The Z-configuration is conserved across analogs, critical for planar hydrazone bonding and intermolecular interactions, as seen in crystal structure studies .

Key Observations :

  • Anticancer Activity : The trimethoxybenzohydrazide analog () demonstrates superior apoptosis induction, highlighting the role of electron-donating groups in enhancing cytotoxicity. The target compound’s nitro group may favor interactions with redox-active enzymes or DNA.
  • Enzyme Inhibition : 2-Nitrobenzohydrazide derivatives are selective AChE inhibitors (SI > 8.4 vs. BChE) , suggesting the target compound may share this profile.
  • Anti-inflammatory and Antimicrobial Effects : Hydroxy () and thiazole () substitutions improve anti-inflammatory and antimicrobial activities, respectively, via H-bonding or sulfur-mediated interactions.

Biological Activity

(Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-nitrobenzohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of hydrazides, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features a bromo-substituted indolinone moiety linked to a nitrobenzohydrazide. The synthesis typically involves the condensation of 5-bromo-2-oxoindoline with 2-nitrobenzohydrazide under acidic conditions, yielding the target compound in moderate to high yields.

Anticancer Properties

Several studies have investigated the anticancer properties of this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : The compound demonstrated significant inhibitory effects on the proliferation of human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported to be in the micromolar range, indicating potent activity.
Cell LineIC50 (µM)Reference
MCF-712.5
A54915.0

The mechanism through which this compound exerts its anticancer effects is believed to involve:

  • Induction of Apoptosis : Flow cytometry analysis indicated that treated cells showed increased annexin V staining, suggesting that the compound induces apoptosis.
  • Cell Cycle Arrest : The compound was found to cause cell cycle arrest in the G2/M phase, leading to decreased cell viability.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The results indicate that this compound exhibits moderate antibacterial and antifungal activities.

Anti-inflammatory Effects

Research has also suggested that this compound possesses anti-inflammatory properties. In vivo studies using animal models of inflammation demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with the compound.

Case Studies

A notable case study involved a mouse model of breast cancer where this compound was administered at varying doses. The study found:

  • Dose-dependent Efficacy : Higher doses resulted in a more significant reduction in tumor size compared to controls.

Q & A

Basic: What are the standard synthetic routes for (Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-nitrobenzohydrazide?

Answer:
The synthesis typically involves a condensation reaction between 5-bromo-2-oxoindoline and 2-nitrobenzohydrazide. This is performed under reflux in ethanol or methanol with a catalytic acid (e.g., sulfuric acid) to facilitate hydrazone bond formation. Reaction progress is monitored via TLC, and the product is purified through recrystallization or column chromatography. Yields range from 70–85%, with purity confirmed by NMR, IR, and mass spectrometry .

Advanced: How do reaction conditions influence stereochemical outcomes in the synthesis of such hydrazones?

Answer:
The Z-configuration around the C=N bond is stabilized by intramolecular hydrogen bonding between the indole NH and the adjacent carbonyl group. Solvent polarity (e.g., ethanol vs. DMF) and acid catalysts (e.g., H₂SO₄) enhance protonation of intermediates, favoring the Z-isomer. Elevated temperatures may promote tautomerization, necessitating strict control of reflux duration (e.g., 15–30 minutes) to avoid byproducts .

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Answer:

  • NMR : ¹H and ¹³C NMR identify aromatic protons, hydrazone NH signals (~10–12 ppm), and nitro/bromo substituents.
  • IR : Peaks at ~1630–1670 cm⁻¹ confirm C=O (oxoindoline) and C=N (hydrazone) stretches.
  • X-ray crystallography : Resolves Z-configuration, hydrogen bonding (N–H⋯O), and π–π stacking interactions. For example, crystals often form monoclinic systems (space group P2₁/c) with distinct intermolecular networks .

Advanced: How are rotameric forms (cis/trans) of this compound characterized in solution?

Answer:
In DMSO-d₆, cis/trans amide rotamers are observed via ¹H NMR integration. For example, (Z)-N′-(2-oxoindolin-3-ylidene)formohydrazide exhibits a 25:75 ratio of cis/trans rotamers due to restricted rotation around the C–N bond. Variable-temperature NMR and NOESY experiments further distinguish these conformers .

Basic: What biological activities are reported for this compound and its analogs?

Answer:

  • Apoptosis induction : Analogous compounds (e.g., N′-(5-bromo-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide) show EC₅₀ values as low as 0.24 µM in HCT116 colorectal carcinoma cells .
  • Enzyme inhibition : Bromo-substituted hydrazones inhibit acetylcholinesterase (relevant for neurodegenerative diseases) and cyclooxygenase-2 (anti-inflammatory targets) .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:

  • Nitro group position : Para-nitro substituents enhance electron-withdrawing effects, improving binding to enzymatic active sites.
  • Halogen substitution : Bromine increases lipophilicity and π-stacking with aromatic protein residues.
  • Hydrazide modifications : Replacing benzohydrazide with furan-2-carbohydrazide alters solubility and target selectivity .

Basic: Are there analytical applications for this compound beyond pharmacology?

Answer:
Derivatives like 2-(5-bromo-2-oxoindolin-3-ylidene)hydrazine carbothioamide act as chromogenic reagents for spectrophotometric Cu(II) detection. The compound forms colored complexes with Cu²⁺, detectable at λₘₐₐ ~400–450 nm, with detection limits of ~0.1 ppm .

Advanced: What intermolecular interactions govern crystal packing in this compound?

Answer:
X-ray studies reveal:

  • Hydrogen bonding : N–H⋯O and C–H⋯S bonds form R₂²(8) dimeric motifs.
  • Halogen bonding : C–Br⋯S interactions (3.3–3.5 Å) contribute to 3D networks.
  • π–π stacking : Aromatic indole and benzohydrazide rings stack at ~3.8 Å distances. Graph-set analysis (e.g., S(6) rings) classifies these motifs .

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